molecular formula C15H22N2O2 B4894834 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B4894834
M. Wt: 262.35 g/mol
InChI Key: HKMWOQNIJSGQEV-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as E-4018, is a chemical compound that has been extensively used in scientific research due to its potential therapeutic applications. E-4018 belongs to the class of benzamides and has been found to possess various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it has been proposed that 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide acts as a dopamine D2 receptor antagonist, which leads to the inhibition of dopamine release. This, in turn, leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of dopamine, norepinephrine, and serotonin in the brain. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been found to increase the levels of acetylcholine in the brain, which is involved in cognitive function. In addition, 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to reduce the levels of inflammatory cytokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent and selective dopamine D2 receptor antagonist, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological conditions. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is also easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also some limitations to the use of 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to have a short half-life, which means that it may not be suitable for long-term studies. In addition, 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to have poor solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide in scientific research. One potential application is in the treatment of Parkinson's disease. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to improve motor function in animal models of Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent.
Another potential application is in the treatment of schizophrenia. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to reduce the levels of dopamine in the brain, which is a key feature of schizophrenia. Further studies are needed to determine its potential as a therapeutic agent for this condition.
In addition, 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide may have potential as a tool for studying the role of dopamine in addiction and reward. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. Further studies are needed to determine its potential as a tool for studying these processes.
Conclusion:
In conclusion, 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has been extensively used in scientific research due to its potential therapeutic applications. It has been found to possess various pharmacological properties such as analgesic, anti-inflammatory, and anti-convulsant properties. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Further studies are needed to determine its potential as a therapeutic agent and as a tool for studying the role of dopamine in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-methyl-4-piperidinamine. The final product is obtained through the reaction of the resulting amide with sodium hydroxide. The purity of the synthesized 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.

Scientific Research Applications

2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been extensively used in scientific research due to its potential therapeutic applications. It has been found to possess various pharmacological properties such as analgesic, anti-inflammatory, and anti-convulsant properties. 2-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

2-ethoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-14-7-5-4-6-13(14)15(18)16-12-8-10-17(2)11-9-12/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMWOQNIJSGQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-methylpiperidin-4-yl)benzamide

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